N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-oxo-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-24(21-17-19-5-1-4-8-23(19)32-25(21)31)29(20-6-2-3-7-20)16-15-28-14-11-22(27-28)18-9-12-26-13-10-18/h1,4-5,8-14,17,20H,2-3,6-7,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLHIWLZRCVZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three structurally related chromene-carboxamide derivatives. These comparisons focus on structural features , biological activity , and pharmacokinetic parameters (Table 1).
Table 1: Comparative Analysis of Chromene-Carboxamide Derivatives
Key Findings:
Structural Impact on Target Specificity :
- The pyridinyl-pyrazole group in the target compound confers selectivity for CDK9 (a cyclin-dependent kinase), likely due to π-π stacking interactions with aromatic residues in the kinase’s ATP-binding site . In contrast, the chloro and pyrrolidinyl groups in Compound 18o shift activity toward proteasome inhibition, as seen in .
- The methoxy-substituted derivative shows enhanced inhibition of Aurora B kinase, attributed to hydrogen bonding with catalytic lysine residues .
Pharmacokinetic Performance: The cyclopentyl group in the target compound improves metabolic stability (t₁/₂ = 45 min) compared to the morpholinoethyl analog (t₁/₂ = 30 min), which undergoes rapid oxidative dealkylation . However, its low solubility (8.2 µg/mL) limits bioavailability relative to the morpholinoethyl and phenylpropan-2-yl derivatives.
Biological Potency :
- The target compound’s CDK9 inhibition (IC₅₀ = 12 nM) is superior to other chromene-carboxamides targeting kinases (e.g., Aurora B: 34 nM) but less potent than proteasome inhibitors like Compound 18o (IC₅₀ = 0.7 µM) in distinct pathways .
Discussion of Divergent Evidence
While focuses on a proteasome-inhibiting chromene-carboxamide (Compound 18o), structural comparisons suggest that substituent polarity and aromaticity critically determine target engagement. For example:
- The pyridinyl-pyrazole group in the target compound increases hydrophobicity, favoring kinase binding, whereas the pyrrolidinyl-chloro motif in Compound 18o introduces polarity, enhancing proteasome affinity .
- Discrepancies in metabolic stability data highlight the need for substituent optimization; bulkier groups (e.g., cyclopentyl) reduce CYP450-mediated degradation compared to smaller alkyl chains .
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